molecular formula C10H5Cl2F3N2O B2900191 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 189005-28-5

2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2900191
CAS No.: 189005-28-5
M. Wt: 297.06
InChI Key: LOCKIUZKCCFZED-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 189005-28-5) is a 1,3-diarylpyrazolone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazolone core functionalized with a 2,4-dichlorophenyl group at the N-1 position and a potent trifluoromethyl group at the C-5 position, a configuration known to enhance lipophilicity and bioavailability . This diarylpyrazolone scaffold demonstrates promising multifaceted biological activity. Pyrazolone compounds with halo-aryl moieties have shown high antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, making them valuable for investigating new anticancer therapeutics . The compound's structure is also highly relevant for the study of analgesic agents . Research on similar 4-arylhydrazinylidenepyrazol-3-ones has shown pronounced analgesic effects in vivo, with a proposed mechanism of action involving the blockade of the TRPV1 receptor, a key player in pain sensation . Furthermore, certain 1,3-diarylpyrazolone analogs exhibit antimicrobial properties , including potent inhibition of bacterial growth such as N. gonorrhoeae . The presence of the trifluoromethyl group is a critical structural feature, as trifluoromethylpyrazole derivatives are established pharmacophores in anti-inflammatory and antibacterial research . This product is provided for research purposes to support investigations in oncology, pharmacology, and infectious disease. It is intended for use in in vitro assays and preclinical studies only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3N2O/c11-5-1-2-7(6(12)3-5)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCKIUZKCCFZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4-dichlorophenylhydrazine with trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyrazolone ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

  • Substitution: : The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyrazolone oxo derivatives.

  • Reduction: : Formation of reduced pyrazolone derivatives.

  • Substitution: : Formation of substituted pyrazolone derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against resistant strains of Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A specific study noted a significant reduction in inflammation markers when tested on human cell lines .

Analgesic Effects
Another area of research focuses on the analgesic properties of this compound. Animal model studies have shown that it can effectively reduce pain responses, suggesting potential use in pain management therapies .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Research indicates that it can effectively control populations of certain insects and fungi that threaten crops. Field trials demonstrated a reduction in pest populations when applied as a foliar treatment .

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers have synthesized copolymers incorporating this compound and observed improved performance in terms of durability and resistance to environmental degradation .

Data Table: Summary of Applications

Application Area Specific Application Findings/Notes
MedicinalAntimicrobialEffective against Staphylococcus aureus, Candida albicans
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnalgesicReduces pain responses in animal models
AgriculturalPesticidalControls pest populations effectively
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

  • Antimicrobial Efficacy Study
    A controlled study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings .
  • Inflammation Model Research
    In vitro experiments using human cell lines showed that treatment with this compound led to a marked decrease in interleukin-6 levels, demonstrating its potential as an anti-inflammatory agent .
  • Field Trials for Pesticidal Use
    Field trials conducted on soybean crops revealed that applying the compound resulted in a 70% reduction in aphid populations compared to untreated controls, showcasing its effectiveness as a pesticide .

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The dichlorophenyl and trifluoromethyl combination in the target compound enhances pesticidal properties compared to non-halogenated analogs (e.g., 2-phenyl derivative in ). Thiadiazole-containing analogs () show broader antimicrobial activity due to the sulfur heterocycle.
  • Synthetic Routes : Fluorinated pyrazolones often employ hydrazine cyclization or azo coupling (), whereas thiadiazole derivatives require multi-step heterocycle formation ().
  • Crystallography : Isostructural analogs (e.g., chlorophenyl vs. fluorophenyl) exhibit similar molecular conformations but differ in crystal packing due to halogen size effects ().

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs, improving membrane permeability .
  • Thermal Stability : Dichlorophenyl derivatives generally show higher melting points (e.g., ~200–250°C) than phenyl-substituted pyrazolones (~150–180°C) due to enhanced intermolecular halogen bonding .

Biological Activity

2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 189005-28-5) is a pyrazolone derivative that has attracted attention due to its potential biological activities. This compound's unique structure, featuring both dichlorophenyl and trifluoromethyl substituents, suggests a diverse range of pharmacological properties.

  • Molecular Formula : C10H5Cl2F3N2O
  • Molecular Weight : 297.06 g/mol
  • Chemical Structure : The compound consists of a pyrazolone core substituted with a dichlorophenyl group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

A study highlighted the antimicrobial potential of pyrazolone derivatives. The presence of halogen substituents (like chlorine and fluorine) often enhances the antimicrobial efficacy of these compounds. Specifically:

  • In vitro Studies : Compounds similar to this pyrazolone have shown significant inhibition against various bacteria and fungi.
  • Mechanism of Action : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has explored the anticancer potential of pyrazolone derivatives:

  • Cell Line Studies : In vitro assays demonstrated that certain pyrazolone derivatives can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia).
  • IC50 Values : Some studies reported IC50 values lower than standard chemotherapeutic agents, indicating promising efficacy.

Case Studies

  • Case Study on DHODH Inhibition :
    • A related pyrazolone compound was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in various pathogens. This inhibition was linked to reduced viral replication in cell-based assays.
    • The compound demonstrated superior activity compared to established DHODH inhibitors like brequinar and teriflunomide .
  • Antioxidant Activity :
    • Another study evaluated the antioxidant properties of similar pyrazolone compounds. Results showed significant scavenging activity against free radicals, suggesting a potential role in preventing oxidative stress-related diseases .

Comparative Biological Activity Table

Activity TypeCompoundIC50/EffectivenessReference
AntimicrobialSimilar PyrazolonesSignificant against bacteria and fungi
AnticancerRelated DerivativeIC50 < Doxorubicin
DHODH InhibitionRelated CompoundMore active than brequinar
AntioxidantSimilar PyrazolonesHigh scavenging activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with condensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. Key steps include cyclization under acidic conditions (e.g., HCl/EtOH) and purification via column chromatography. Yield optimization requires controlling stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts like p-toluenesulfonic acid. Intermediate characterization by TLC and NMR ensures reaction progression .

Q. How can X-ray crystallography and NMR spectroscopy be employed to confirm the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses a diffractometer (Mo/Kα radiation), and structure refinement is performed with SHELXL . Key parameters include R-factor (<0.05) and hydrogen-bonding networks .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituents: the dichlorophenyl group (δ 7.4–7.8 ppm for aromatic protons) and pyrazolone ring (δ 5.2–5.6 ppm for dihydro protons). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cell viability assays (MTT on cancer cell lines). For agrochemical potential, herbicidal activity can be tested via seed germination inhibition using Petri dish assays with Arabidopsis thaliana . Dose-response curves (IC₅₀) and controls (e.g., commercial herbicides) are critical for validation.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like COX-2 or fungal cytochrome P450. Use the compound’s minimized 3D structure (optimized with DFT at B3LYP/6-31G* level). Key parameters: binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), and hydrophobic interactions with trifluoromethyl .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assays, purity >95%). Variables to control: solvent (DMSO vs. water), cell line passage number, and assay temperature. Reproduce conflicting studies with identical protocols. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate with in vivo models (e.g., murine inflammation assays) .

Q. What strategies mitigate challenges in characterizing polymorphism or stereochemical effects?

  • Methodological Answer :

  • Polymorphism : Screen crystal forms via solvent recrystallization (e.g., acetone vs. ethyl acetate). Analyze using DSC (melting point variations) and PXRD (distinct diffraction patterns).
  • Stereochemistry : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers. Absolute configuration is confirmed by circular dichroism (CD) or anomalous scattering in X-ray studies .

Q. How can analytical methods (e.g., LC-MS) be validated for purity and stability studies?

  • Methodological Answer : Validate LC-MS (ESI+) with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Parameters: linearity (R² ≥0.99), LOD/LOQ (≤0.1 µg/mL), and forced degradation (acid/base/oxidative stress). Monitor degradation products (e.g., hydrolyzed pyrazolone ring) via m/z shifts .

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